molecular formula C5H7FO2 B1408479 Trans-2-fluoro-1-methylcyclopropanecarboxylic acid CAS No. 128230-88-6

Trans-2-fluoro-1-methylcyclopropanecarboxylic acid

Cat. No. B1408479
M. Wt: 118.11 g/mol
InChI Key: QQPAMTHUZUGCJI-NQXXGFSBSA-N
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Description

Physical And Chemical Properties Analysis

Trans-2-fluoro-1-methylcyclopropanecarboxylic acid has a molecular weight of 118.11 . Its density is predicted to be 1.26±0.1 g/cm3, and its boiling point is predicted to be 187.8±33.0°C .

Scientific Research Applications

Enzyme Inhibition Studies

Trans-2-fluoro-1-methylcyclopropanecarboxylic acid and its derivatives have been investigated for their role in inhibiting microbial enzymes. For instance, fluorinated phenylcyclopropylamines, which include derivatives of trans-2-fluoro-1-methylcyclopropanecarboxylic acid, have been studied for their inhibitory effects on microbial tyramine oxidase. These compounds have been shown to act as competitive inhibitors of this enzyme, with the nature of para-substituents in the trans-isomer influencing inhibitory potency (Rosen et al., 2004).

Cancer Research

In the field of cancer research, derivatives of trans-2-fluoro-1-methylcyclopropanecarboxylic acid have been utilized in the study of prostate cancer. Specifically, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC) is an amino acid PET tracer that has shown promise for visualizing prostate cancer. Research has focused on understanding the transport mechanism of anti–18F-FACBC in prostate cancer cells and its potential in diagnostic imaging (Okudaira et al., 2011).

Synthesis and Chemical Properties

The compound and its derivatives have been subjects of research in chemical synthesis and physical-chemical properties. Studies have been conducted on the novel stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid, demonstrating the methodological advancements in the synthesis of fluorine-containing cyclopropanes (Toyota et al., 1996). Additionally, research has explored the physical and chemical properties of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, providing insights into their behavior and potential applications in various scientific fields (Chernykh et al., 2016).

Drug Discovery and Development

In drug discovery and development, the structural features of trans-2-fluoro-1-methylcyclopropanecarboxylic acid and its analogs have been incorporated into the design of new therapeutic agents. For example, fluorocyclopropyl analogs of cabozantinib, a drug used for thyroid cancer and renal cell carcinoma, have been synthesized to explore the potential benefits of the fluorocyclopropane moiety in drug development (Veliks et al., 2020).

Safety And Hazards

Trans-2-fluoro-1-methylcyclopropanecarboxylic acid is classified as a Hazard Class 9 substance . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It’s also recommended to use personal protective equipment as required .

properties

IUPAC Name

(1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPAMTHUZUGCJI-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-2-fluoro-1-methylcyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
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Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
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